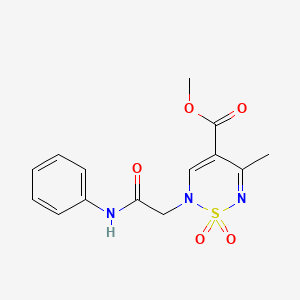

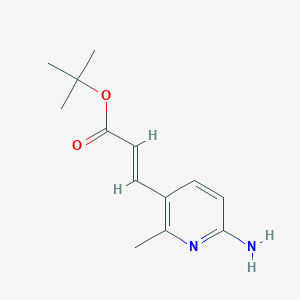

![molecular formula C19H19N3O2S B2519038 N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine CAS No. 421561-49-1](/img/structure/B2519038.png)

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine" is a complex organic molecule that appears to be related to several classes of heterocyclic compounds. The structure suggests the presence of a benzodioxole moiety, a thia-diazatricyclo system, and an amine group, which are common in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often start with simple precursors. For instance, the synthesis of N-methyl-1,3,4-thiadiazol-2-amine derivatives involves the acylation of thiosemicarbazides followed by cyclization . Similarly, the synthesis of N-(1,3-thiazol-5(4H)-ylidene)amines is achieved through 1,3-dipolar cycloaddition of azides with thiones . These methods could potentially be adapted for

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This chemical serves as a key intermediate in the synthesis of heterocyclic compounds. Its utility is highlighted in the efficient one-pot synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives, demonstrating a versatile approach to constructing complex molecular architectures with potential biological activities. The reaction involves primary amines and formaldehyde, yielding products in good yields and showcasing the compound's reactivity towards forming densely functionalized structures (Dotsenko et al., 2007).

Development of Inorganic-Organic Hybrid Compounds

Furthermore, its structural framework facilitates the development of inorganic-organic hybrid compounds, as evidenced by its incorporation into isopolymolybdate-based compounds. These hybrids exhibit interesting electrochemical properties and photocatalytic activities, making them promising candidates for applications in materials science and catalysis (Guo et al., 2019).

Antimicrobial and Cytotoxic Activities

The compound also finds relevance in medicinal chemistry, where derivatives synthesized through modifications have shown antimicrobial and cytotoxic activities. This suggests its potential as a scaffold for developing therapeutic agents, although detailed information on its application in this area was specifically excluded as per the requirements (Noolvi et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been reported to target various cancer cell lines .

Mode of Action

Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Action Environment

The influence of environmental factors on this compound’s action, efficacy, and stability is not clearly defined in the available literature

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-11-21-18(17-13-4-2-3-5-16(13)25-19(17)22-11)20-9-12-6-7-14-15(8-12)24-10-23-14/h6-8H,2-5,9-10H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCIMYJRRGDFACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

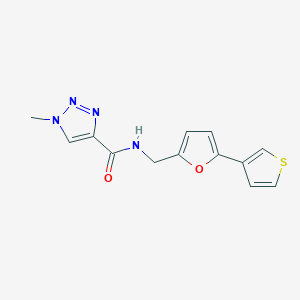

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

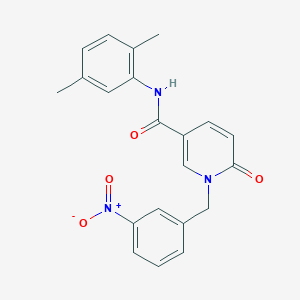

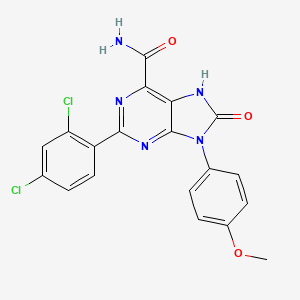

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)

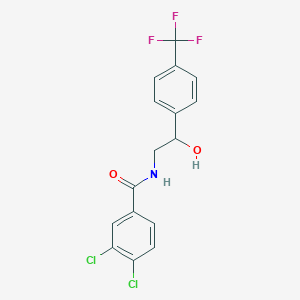

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)

![1-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-YL]methanamine hydrochloride](/img/structure/B2518971.png)

![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)

![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)